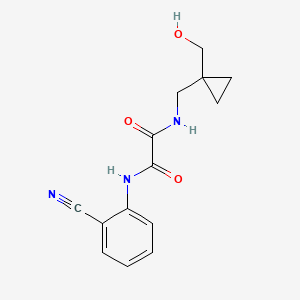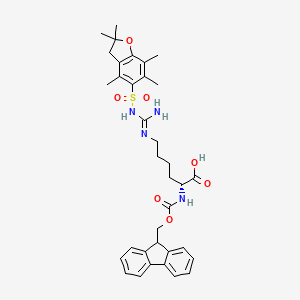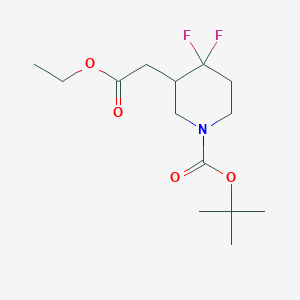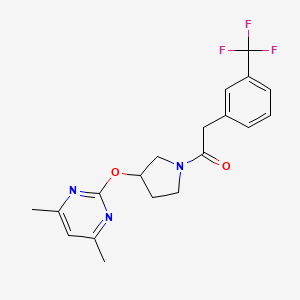
2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative and is also known as BPCE. BPCE is a white powder and is soluble in organic solvents like ethanol, methanol, and chloroform.
Applications De Recherche Scientifique
Synthesis and Catalysis
One of the primary applications of compounds related to 2-(Benzyloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone in scientific research is in the field of organic synthesis, particularly in the stereospecific synthesis of pyrrolidines. Pyrrolidines are synthesized through 1,3-dipolar cycloadditions involving stabilized azomethine ylides and sugar-derived enones, which are crucial for creating enantiomerically pure compounds with potential biological activities (Oliveira Udry et al., 2014). Similarly, substituted chromones have been used in cycloadditions with nonstabilized azomethine ylides to synthesize benzopyrano[2,3-c]pyrrolidines, showcasing the versatility of related compounds in facilitating complex organic reactions (Sosnovskikh et al., 2014).
Material Science
In material science, derivatives of such compounds have been explored for their potential in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl) arylenes exhibit low oxidation potentials and high stability in their conducting form, which is significant for applications in electronic devices and sensors (Sotzing et al., 1996).
Catalysis and Polymerization
Moreover, these compounds find applications in catalysis, as demonstrated by the synthesis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands. These complexes have been utilized in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), showing the role of such chemical structures in developing novel polymerization catalysts (Wang et al., 2012).
Environmental and Green Chemistry
Additionally, these compounds contribute to environmental and green chemistry through their use in catalytic oxidation processes. For instance, hydrocarbon oxygenation with oxone catalyzed by manganese complexes indicates the efficiency of related compounds in facilitating environmentally friendly oxidation reactions (Shul’pin et al., 2012).
Organic Electronics
The electrochemical polymerization of pyrrole containing TEMPO side chains highlights the application in organic electronics, where such compounds are used to modify electrode surfaces for enhanced electrocatalytic activity (Lu et al., 2014).
Propriétés
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(13-20-11-14-4-2-1-3-5-14)18-9-8-16(10-18)21-12-15-6-7-15/h1-5,15-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCPAVRKBQRLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)





![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)


![N-(3,4-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571498.png)

![13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2571506.png)
![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)